molecular formula C12H13NO5 B2434922 Dimethyl 4-acetamidophthalate CAS No. 51832-56-5

Dimethyl 4-acetamidophthalate

Cat. No.: B2434922
CAS No.: 51832-56-5
M. Wt: 251.238
InChI Key: FUPKFTOOAAIVAJ-UHFFFAOYSA-N
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Description

Dimethyl 4-acetamidophthalate is an organic compound with the molecular formula C12H13NO5. It is a derivative of phthalic acid and is characterized by the presence of two methoxy groups and an acetamido group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Dimethyl 4-acetamidophthalate, like other phthalates, is known to interact with various neural structures involved in controlling brain functions . It is believed to interfere with the development and function of the limbic system, basal ganglia, and cerebral cortex . These structures play a crucial role in various neurological processes, and their disruption can lead to neurological disorders .

Mode of Action

Phthalates, including this compound, are endocrine-disrupting chemicals (EDCs) that can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

The biodegradation of this compound is initiated with two hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . The degradation of this compound is believed to involve a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Pharmacokinetics

It is known that phthalates are generally insoluble and exist in three primary states in aquatic environments: adsorbed onto suspended particulates, dissolved in water, and settled in sediments .

Result of Action

The result of this compound’s action is the disruption of physiological processes in both animals and humans, even at low environmental concentrations . This disruption can lead to various health risks, such as endocrine disorders and reproductive health issues .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings . Furthermore, the presence of other contaminants in the environment can also affect the degradation and action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-acetamidophthalate can be synthesized through several methods. One common method involves the reaction of nitrophthalic anhydride with methanol in the presence of a graphite-phase carbon nitride supported cuprous catalyst (g-C3N4/Cu2O) and acetic anhydride. This reaction typically occurs under controlled conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-acetamidophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Dimethyl 4-acetamidophthalate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-acetamidophthalate is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with simpler phthalate esters .

Properties

IUPAC Name

dimethyl 4-acetamidobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPKFTOOAAIVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334274
Record name Dimethyl 4-acetamidophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51832-56-5
Record name Dimethyl 4-acetamidophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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